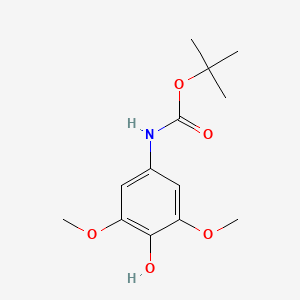
3-Chloro-5-methoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H8ClNO. It is a derivative of quinoline, characterized by the presence of a chlorine atom at the third position and a methoxy group at the fifth position on the quinoline ring.
Vorbereitungsmethoden
The synthesis of 3-Chloro-5-methoxyquinoline typically involves several steps, starting from readily available precursors. One common method involves the cyclization of 2-bromo-5-methoxyaniline with malonic acid, using phosphorus oxychloride (POCl3) as a catalyst and solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating greener and more sustainable chemical processes .
Analyse Chemischer Reaktionen
3-Chloro-5-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-methoxyquinoline involves its interaction with specific molecular targets. For instance, as an EZH2 inhibitor, it binds to the enzyme’s active site, preventing the methylation of histone proteins. This inhibition leads to the reactivation of tumor suppressor genes, thereby exerting anticancer effects . The pathways involved include the disruption of histone methylation and subsequent changes in gene expression.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-5-methoxyquinoline can be compared with other quinoline derivatives, such as:
- 2-Chloroquinoline
- 5-Methoxyquinoline
- 3-Bromo-5-methoxyquinoline
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H8ClNO |
|---|---|
Molekulargewicht |
193.63 g/mol |
IUPAC-Name |
3-chloro-5-methoxyquinoline |
InChI |
InChI=1S/C10H8ClNO/c1-13-10-4-2-3-9-8(10)5-7(11)6-12-9/h2-6H,1H3 |
InChI-Schlüssel |
DIFBGMJWKXEZMA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C=C(C=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



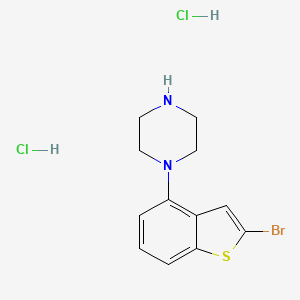
![2-[5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13537279.png)
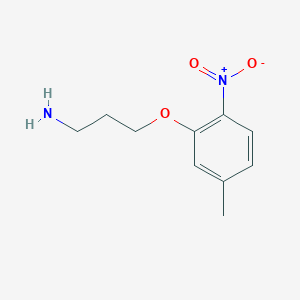
![6-[(3S)-3-aminopiperidin-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B13537289.png)
![2-[2-Fluoro-3-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13537296.png)

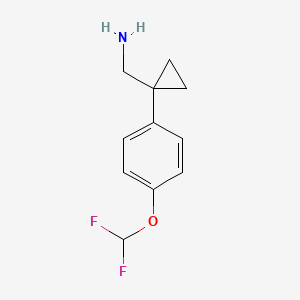

![1-{3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanaminedihydrochloride](/img/structure/B13537311.png)
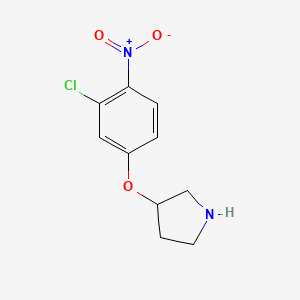

![1-[(2,3-Difluorophenyl)methyl]cyclopropan-1-amine](/img/structure/B13537342.png)
